3-Chloropyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEGZVJNGLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 3 Chloropyrido 2,3 B Pyrazine and Analogues
Core Cyclization Strategies for Pyrido[2,3-b]pyrazine (B189457) Formation
The construction of the pyrido[2,3-b]pyrazine scaffold is primarily achieved through cyclization reactions that form the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) core.
Condensation Reactions of Pyridine-2,3-diamines with Dicarbonyl Compounds
A prevalent and classical method for synthesizing the pyrido[2,3-b]pyrazine core involves the condensation of pyridine-2,3-diamines with α-dicarbonyl compounds. smolecule.comthieme-connect.deresearchgate.netresearchgate.net This approach is versatile, allowing for the introduction of various substituents on the pyrazine ring depending on the nature of the dicarbonyl compound used.
The reaction typically proceeds by the nucleophilic attack of the amino groups of the diaminopyridine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrido[2,3-b]pyrazine ring. smolecule.com The reaction conditions can be controlled to influence the regioselectivity when unsymmetrical dicarbonyl compounds are used. smolecule.comthieme-connect.de For instance, the condensation of 2,3-diaminopyridine (B105623) with arylglyoxals in dimethylformamide and ethanol (B145695) at 90°C has been shown to produce 3-arylpyrido[2,3-b]pyrazines in good to excellent yields. growingscience.comgrowingscience.com Similarly, reactions with glyoxylic acid monohydrate can lead to the formation of pyrido[2,3-b]pyrazin-2(1H)-one, which can be a precursor for halogenated derivatives. ikm.org.my
Microwave-assisted conditions have also been employed to accelerate these condensation reactions, often leading to rapid and high-yielding synthesis of quinoxaline (B1680401) and pyrido[2,3-b]pyrazine derivatives. researchgate.net The use of catalysts such as p-toluenesulfonic acid or mandelic acid can facilitate the reaction under milder conditions. smolecule.comresearchgate.net
Table 1: Examples of Condensation Reactions for Pyrido[2,3-b]pyrazine Synthesis
| Pyridine-2,3-diamine Reactant | Dicarbonyl Compound | Product | Reference |
|---|---|---|---|
| Pyridine-2,3-diamine | Glyoxylic acid monohydrate | Pyrido[2,3-b]pyrazin-2(1H)-one | ikm.org.my |
| Pyridine-2,3-diamine | Arylglyoxals | 3-Arylpyrido[2,3-b]pyrazines | growingscience.comgrowingscience.com |
| Pyridine-2,3-diamine | Ninhydrin | 6H-Indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one | researchgate.net |
| 2,3-Diaminopyridine | 2,3-Diketones | 2,3-Disubstituted pyrido[2,3-b]pyrazines |
Multicomponent Reaction Approaches for Pyrido[2,3-b]pyrazine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like pyrido[2,3-b]pyrazines from simple starting materials in a single step. smolecule.comnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity.
A notable example is the three-component reaction involving indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine. smolecule.comnih.gov This reaction, often catalyzed by p-toluenesulfonic acid in ethanol, leads to the formation of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82-89%). nih.gov The optimization of reaction conditions, such as the choice of solvent and catalyst concentration, is crucial for achieving high yields. nih.gov
Table 2: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Indane-1,3-dione | Aromatic Aldehydes | 2-Aminopyrazine | p-TSA (20 mol%) | Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines | 82-89% | nih.gov |
Directed Halogenation and Functionalization of Pyrido[2,3-b]pyrazine Systems
The introduction of halogen atoms, particularly chlorine, onto the pyrido[2,3-b]pyrazine scaffold is a critical step for enabling further synthetic transformations, such as cross-coupling reactions.
Regioselective Chlorination at Position 3 (Specific to 3-Chloropyrido[2,3-b]pyrazine Synthesis)
The synthesis of this compound can be achieved through a multi-step sequence starting from a substituted pyridine. One reported method involves the bromination of 4-methyl-3-nitropyridin-2-amine, followed by reduction of the nitro group to an amine. ikm.org.my The resulting diamine is then cyclized with glyoxylic acid monohydrate to form a pyrido[2,3-b]pyrazinone intermediate. ikm.org.my Subsequent chlorination of this intermediate with a reagent like phosphorus oxychloride (POCl₃) at 60°C furnishes the desired this compound derivative. ikm.org.my This regioselective approach is crucial for obtaining the specifically substituted product. Another route involves the use of a mixture of phosphorus oxychloride and phosphorus trichloride (B1173362) on a pyridopyrazin-2-ol precursor. thieme-connect.com
Late-Stage Halogenation of Preformed Pyrido[2,3-b]pyrazines
Late-stage halogenation offers a direct method to introduce halogen atoms onto the fully formed pyrido[2,3-b]pyrazine ring system. This strategy is valuable for the rapid diversification of lead compounds in drug discovery. acs.org Electrophilic halogenation can occur on the pyrido[2,3-b]pyrazine core, with the position of substitution influenced by the electronic properties of the ring system. For instance, electron-deficient positions are generally favored for electrophilic attack.
Deprotometalation-Trapping Reactions for Precise Functionalization
Deprotometalation followed by trapping with an electrophile is a powerful technique for the regioselective functionalization of aromatic heterocycles. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org This method allows for the introduction of substituents at positions that are not easily accessible through classical electrophilic substitution reactions.
In the context of pyrido[2,3-b]pyrazine systems, deprotometalation using strong bases, such as mixed lithium-zinc combinations involving 2,2,6,6-tetramethylpiperidino (TMP) bases, has been successfully employed. mdpi.comnih.govresearchgate.netsemanticscholar.org For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been halogenated through deprotometalation-trapping reactions. mdpi.com The resulting organometallic intermediate can be trapped with various electrophiles, including iodine, to yield halogenated derivatives. mdpi.comnih.govresearchgate.netsemanticscholar.org This method has been used to synthesize 8-iodopyrido[2,3-b]pyrazine derivatives, which are valuable precursors for further functionalization via cross-coupling reactions. mdpi.comnih.govresearchgate.net
Advanced Cross-Coupling Methodologies for Pyrido[2,3-b]pyrazine Derivatives
Cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrido[2,3-b]pyrazine core. Palladium and copper catalysts have proven to be particularly effective in these transformations.
The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling method for the formation of C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetallation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
The use of dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura reaction, allowing for the coupling of challenging substrates such as unactivated aryl chlorides and heteroaryl systems, often at room temperature and with low catalyst loadings. nih.gov These ligands enhance the reactivity of the palladium catalyst, facilitating the synthesis of a wide array of functionalized molecules. nih.gov For instance, the Suzuki-Miyaura coupling has been successfully applied to the synthesis of various biaryl compounds, demonstrating high tolerance for different functional groups. nih.govscience.gov
A notable advancement in this area is the development of a highly active palladacyclic catalyst precursor for Suzuki-Miyaura reactions conducted in neat water. rsc.org This protocol allows for reactions to be performed under aerobic conditions at ambient temperature with catalyst loadings as low as 0.04 mol%, producing high yields of the desired products with excellent purity, often requiring only simple filtration for isolation. rsc.org This approach avoids the use of organic solvents, aligning with the principles of green chemistry. rsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Substrates | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(0) with Dialkylbiaryl Phosphine Ligands | Aryl chlorides, aryl bromides, heteroaryl halides with boronic acids | Various organic solvents | Room temperature, low catalyst loading | High | nih.gov |
| Palladacyclic Precursor | Aryl halides with boronic acids | Water | Ambient temperature, 0.04 mol% Pd, air | High | rsc.org |
| PdCl2(PPh3)2 DVB | Deactivated aryl bromides/chlorides with furan-based boronic acids | Not specified | 120 °C, 3 h | 83-92% | mdpi.com |
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. syr.eduorganic-chemistry.org This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds. researchgate.net The development of sophisticated phosphine ligands has been instrumental in expanding the substrate scope and improving the efficiency of this transformation. syr.edu
The catalytic cycle for Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst. syr.edu The choice of ligand is critical, as it influences the rates of these elementary steps. syr.edu For instance, bidentate ligands can alter the rate-determining step from reductive elimination to ligand exchange. syr.edu
Recent advancements include the development of new Buchwald-type diphosphine ligands that can be converted to anionic ligands in situ. rsc.org These catalysts have shown remarkable activity in the amination of a diverse range of aryl and heteroaryl chlorides, including sterically hindered substrates. rsc.org Furthermore, protocols have been established for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with both primary and secondary amines using specific catalyst systems like RuPhos- and BrettPhos-precatalysts in combination with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net
Table 2: Key Ligands and Conditions in Palladium-Catalyzed C-N Cross-Coupling
| Ligand Type | Substrates | Base | Key Features | Reference |
|---|---|---|---|---|
| Dialkylbiaryl Monophosphines (e.g., BrettPhos, RuPhos) | Aryl halides and various amines | Various | Broad substrate scope, high efficiency | rsc.org |
| Buchwald-type Diphosphine | Aryl and heteroaryl chlorides | tBuONa | In situ formation of anionic ligand, effective for triarylamine synthesis | rsc.org |
| RuPhos, BrettPhos | 3-Halo-2-aminopyridines and primary/secondary amines | LiHMDS | Enables coupling of unprotected aminopyridines | researchgate.net |
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. These reactions are typically more economical and can exhibit different selectivity. rsc.org Copper catalysis has been successfully employed for the amination of aryl halides with various nitrogen nucleophiles, including amines, heterocycles, and amides. rsc.org
One notable application is the selective amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines using a copper catalyst and a 1,2-diol ligand. rsc.org This method demonstrates excellent yields and selectivity. rsc.org Similarly, selective amination at the C-5 position of 2-bromo-5-iodopyridine (B107189) can be achieved under the same conditions. rsc.org
Mechanistic studies suggest that copper-catalyzed C-N bond formation can proceed through various pathways, sometimes involving copper-acetylide intermediates or bimetallic species, where coordination to a nitrogen atom within the substrate can be a crucial interaction. rsc.org The development of new ligand systems, such as aminoquinoline-based tridentate (NNN) ligands, has led to efficient and cost-effective protocols for C-N bond formation between N-nucleophiles and copper carbene complexes generated from diazo compounds. mdpi.com These reactions often proceed under mild conditions with good yields. mdpi.com
Table 3: Examples of Copper-Catalyzed C-N Bond Formation
| Catalyst System | Substrates | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper/1,2-diol | 2-Amino/2-hydroxy-5-halopyridines with amines, heterocycles, amides | Ullmann-type amination | Selective amination at C-5, mild conditions | rsc.org |
| Copper(II) with PQM ligand | Anilines and diazo compounds | C-N bond formation via copper carbene | Cost-effective, mild conditions, good yields | mdpi.com |
| Copper catalyst | 2-Carbonylanilines | Double-annulation/1,3-sulfonyl migration | One-pot synthesis of sulfonylated pyrrolo[2,3-b]quinolines | nih.gov |
Exploration of Green Chemistry Principles in Pyrido[2,3-b]pyrazine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. smolecule.com In the synthesis of pyrido[2,3-b]pyrazines, this has translated into the use of heterogeneous catalysts and environmentally benign solvents. smolecule.com
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved stability. arkat-usa.orgresearchgate.net Mesoporous silica (B1680970) materials like SBA-15 have emerged as excellent supports for catalysts due to their high surface area, uniform pore structure, and the ability to be functionalized. arkat-usa.orgresearchgate.net
Palladium supported on SBA-15 (Pd/SBA-15) has been developed as an environmentally friendly and highly reactive heterogeneous catalyst. arkat-usa.orgresearchgate.net The synthesis of Pd/SBA-15 can be achieved by reducing a palladium salt in the presence of functionalized SBA-15. rsc.org Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are used to confirm the structure and the successful deposition of palladium nanoparticles onto the support. rsc.orgnanochemres.org
This catalyst has been successfully applied in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogues through condensation reactions, demonstrating good to excellent yields. arkat-usa.orgresearchgate.net The catalyst can be recovered by simple filtration and reused for several cycles without a significant loss of activity. nanochemres.org Atomic absorption spectroscopy of the reaction filtrate often shows no traces of palladium, confirming the heterogeneous nature of the catalysis and minimal metal leaching. arkat-usa.org
Table 4: Characteristics and Applications of Pd/SBA-15 Catalyst
| Catalyst | Preparation Method | Characterization | Application | Advantages | Reference |
|---|---|---|---|---|---|
| Pd/SBA-15 | Reduction of PdCl2 on vinyl-functionalized SBA-15 | XRD, XPS, TEM | Hydrogenation of nitroarenes | Narrow particle-size distribution, high activity | rsc.org |
| Pd/SBA-15 | Immobilization of Pd on modified SBA-15 | XRD, FE-SEM, TEM, EDX, XPS, FT-IR, TGA | Synthesis of indenopyrazolones | Reusability, low catalyst loading, excellent yields | nanochemres.org |
| Pd/SBA-15 | Grafting of a Pd(II) complex onto SBA-15 | TEM, Atomic Absorption | Synthesis of pyrido[2,3-d]pyrimidines | Environmentally friendly, reusable, good to excellent yields | arkat-usa.orgresearchgate.net |
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, availability, and low cost. arkat-usa.orgijcce.ac.ir Performing organic reactions in water can simplify work-up procedures and reduce environmental impact. ijcce.ac.irresearchgate.net The synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been successfully achieved in aqueous media. ijcce.ac.irresearchgate.net
One approach involves the use of a Brønsted acid hydrotrope combined catalyst (BAHC) which facilitates the reaction of 1,2-diamines and 1,2-dicarbonyl compounds in water at ambient temperature, producing excellent yields. researchgate.net The catalyst can be recovered and reused, and the use of organic solvents is avoided. researchgate.net Another method employs lanthanum(III) acetate (B1210297) (La(OAc)3) as an efficient and reusable catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyls in water at 100 °C, also affording high product yields. ijcce.ac.ir
Microwave-assisted synthesis in combination with green solvents like polyethylene (B3416737) glycol (PEG) further enhances the environmental credentials of these synthetic routes. academie-sciences.fr For example, a tandem oxidation protocol using an ammonium (B1175870) molybdate (B1676688) catalyst in a PEG 300 paste under microwave irradiation allows for the rapid and efficient synthesis of quinoxalines and pyrido[2,3-b]pyrazines from α-hydroxy ketones and diamines. academie-sciences.fr These green protocols represent a significant step towards more sustainable chemical manufacturing. smolecule.com
Table 5: Green Synthesis of Pyrido[2,3-b]pyrazine and Analogues in Benign Solvents
| Catalyst System | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| La(OAc)3 | Water | 100 °C | High yield, reusable catalyst, environmentally benign | ijcce.ac.ir |
| Brønsted acid hydrotrope combined catalyst (BAHC) | Water | Ambient temperature | Excellent yields, reusable catalyst, avoids organic solvents | researchgate.net |
| (NH4)6Mo7O24·4H2O | PEG 300 (paste) | Microwave irradiation | Rapid reaction (15 min), high yields, tandem process | academie-sciences.fr |
| Pd/SBA-15 | Water | Reflux | Heterogeneous catalysis, good to excellent yields, green solvent | arkat-usa.orgresearchgate.net |
Computational Chemistry and Cheminformatics in Pyrido 2,3 B Pyrazine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of a molecule like 3-Chloropyrido[2,3-b]pyrazine with high accuracy. These calculations are crucial for understanding the molecule's three-dimensional shape, which in turn influences its physical and chemical properties.
For related pyrido[2,3-b]pyrazine (B189457) derivatives, DFT computations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to obtain spectroscopic and electronic properties. nih.govrsc.org Such studies provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge that are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Representative Predicted Molecular Properties of a Pyrido[2,3-b]pyrazine Core (Illustrative Data)
| Property | Value |
|---|---|
| Dipole Moment (μ) | ~2-4 D |
| Polarizability (α) | ~150-200 a.u. |
| Ionization Potential | ~8-9 eV |
| Electron Affinity | ~1-2 eV |
Note: This table is illustrative and based on general values for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
In the context of pyrido[2,3-b]pyrazine derivatives, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govrsc.org For halogenated heterocyclic compounds, the location of the LUMO lobes is crucial for predicting the sites of nucleophilic attack. wuxibiology.com For a molecule like this compound, FMO analysis would be instrumental in predicting its reactivity in various chemical reactions. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrido[2,3-b]pyrazine System
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are representative values. The presence of the chloro substituent at the 3-position would influence these energies.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions and the delocalization of electron density within the pyrido[2,3-b]pyrazine ring system. Such intramolecular charge transfer is a key factor influencing the molecule's stability and electronic properties. nih.gov
Transition Density Matrix (TDM) and Density of States (DOS) analyses offer deeper insights into the electronic transitions and the contributions of different fragments to the molecular orbitals. TDM analysis can elucidate the nature of electronic excitations, distinguishing between local and charge-transfer transitions. nih.gov DOS analysis, on the other hand, provides a graphical representation of the number of available electronic states at each energy level, complementing the findings from FMO analysis. nih.govrsc.org These analyses have been applied to pyrido[2,3-b]pyrazine derivatives to understand their electronic characteristics. nih.gov
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a powerful cheminformatics tool used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations can predict how this compound might interact with the active site of an enzyme or a receptor. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, and visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.commdpi.com
Studies on related pyrido[2,3-b]pyrazine derivatives have shown their potential to interact with various biological targets. For instance, derivatives have been docked with DNA gyrase, a bacterial enzyme, revealing key interactions that could explain their antibacterial activity. researchgate.net The pyrazine (B50134) moiety itself is recognized as a readily interacting fragment in drug-like molecules, capable of forming hydrogen bonds and other interactions with protein targets. nih.gov The chlorine atom in this compound could potentially participate in halogen bonding, further influencing its binding affinity and specificity. nih.gov
Table 3: Common Protein Targets for Pyrido[2,3-b]pyrazine Derivatives in Docking Studies
| Protein Target | Therapeutic Area |
|---|---|
| Protein Kinases | Anticancer |
| DNA Gyrase | Antibacterial |
| Dihydrofolate Reductase | Anticancer, Antimicrobial |
| TNF-α | Anti-inflammatory |
Note: This table lists potential targets based on studies of the broader class of pyrido[2,3-b]pyrazine compounds.
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
Computational studies have been instrumental in elucidating the key intermolecular interactions between pyrido[2,3-b]pyrazine derivatives and their biological targets. Pharmacophore mapping of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives identified the core scaffold as having features that can act as a hydrogen-bond acceptor and a hydrophobic center rsc.org. This dual characteristic is crucial for the interaction with biological macromolecules.
The nitrogen atoms within the pyrazine ring of the scaffold are key sites for forming hydrogen bonds. Studies on pyrazine-based compounds have shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. This is a critical interaction in the binding of these ligands to protein targets.
Molecular docking simulations of various pyrido[2,3-b]pyrazine derivatives have further confirmed the importance of these interactions. For instance, docking studies of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones with bacterial DNA gyrase revealed multiple hydrogen bonding interactions, which are believed to be crucial for their antibacterial activity. These computational findings align with experimental results, underscoring the predictive power of such models researchgate.net. The planarity of the pyrido[2,3-b]pyrazine ring system also facilitates favorable hydrophobic interactions within the binding pockets of target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
2D and 3D QSAR Approaches for Activity Prediction
While direct 2D and 3D-QSAR studies on pyrido[2,3-b]pyrazines are limited, the methodologies are well-established for similar heterocyclic compounds. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields of the molecules in three-dimensional space. These models can generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.
For a hypothetical QSAR study on pyrido[2,3-b]pyrazine derivatives, one would typically select a series of analogues with varying substituents and corresponding biological activity data. The 3D structures of these molecules would be aligned, and molecular fields would be calculated. Statistical methods would then be employed to derive a correlation between these fields and the observed activity.
Statistical Validation of QSAR Models (e.g., r², q²)
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters used for this purpose include the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). The r² value indicates the goodness of fit of the model, representing the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit.
The q² value, typically obtained through leave-one-out (LOO) cross-validation, is a more stringent measure of the model's predictive ability. In this process, a molecule is removed from the dataset, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for all molecules. A high q² value (generally > 0.5) is considered indicative of a model with good predictive power. It is important to note, however, that a high q² is a necessary but not always sufficient condition for a model to have high predictive power, and external validation with a separate test set is the most reliable way to establish a robust QSAR model fishersci.be.
| Statistical Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (Goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 |
| External Validation | Prediction for an external test set | High correlation between predicted and experimental values |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in cheminformatics that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that are likely to be active, a process known as virtual screening.
A pharmacophore model has been developed for a series of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives that act as inhibitors of the Wnt/β-catenin signaling pathway rsc.org. This study performed pharmacophore mapping for the most active compound, revealing that the pyrido[2,3-b]pyrazine core itself plays a role as a hydrogen-bond acceptor and a hydrophobic center rsc.org.
The key features of this pharmacophore model are summarized in the table below:
| Pharmacophore Feature | Role of Pyrido[2,3-b]pyrazine Core |
| Hydrogen-Bond Acceptor | Provided by the nitrogen atoms of the pyrazine ring. |
| Hydrophobic Center | Contributed by the aromatic nature of the fused ring system. |
This pharmacophore model serves as a valuable template for the design of new pyrido[2,3-b]pyrazine-based inhibitors and for virtual screening campaigns to identify new lead compounds for drug discovery.
Biological Activity and Pharmacological Investigations of Pyrido 2,3 B Pyrazine Derivatives
Anticancer Activity Research
The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with pyrido[2,3-b]pyrazine (B189457) derivatives showing considerable promise. Their activity has been evaluated through cytotoxicity assays against various human cancer cell lines, studies on cell cycle progression and apoptosis, and the inhibition of key cellular kinases.
In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., MCF-7, Hela, K562, HCT116)
The cytotoxic potential of pyrido[2,3-b]pyrazine derivatives has been assessed against a panel of human cancer cell lines. While specific data for 3-Chloropyrido[2,3-b]pyrazine is not extensively detailed in the reviewed literature, broader studies on related pyrazine (B50134) and pyrido[2,3-b]pyrazine derivatives provide insight into the potential of this chemical class.
One study investigated the effects of a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on the human chronic myeloid leukemia cell line, K562. The results indicated that 2-mOPP inhibited the viability of K562 cells with an IC50 value of 25µM after 72 hours of treatment. nih.gov
In another study, novel triazolo-pyridazine/-pyrimidine derivatives were evaluated for their cytotoxic effects. One of the most promising compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 μM, respectively. nih.gov Similarly, a series of newly synthesized pyrano[3,2-c]pyridine derivatives were tested against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. One derivative, in particular, showed potent cytotoxic activity with IC50 values of 5.2 ± 0.1, 3.4 ± 0.3, and 1.4 ± 0.6 µM, respectively. ekb.eg
A series of pyrazinoic acid derivatives were also synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. The most potent compound demonstrated IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against these cell lines, respectively. scispace.com
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-b]pyrazine and Related Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 | 25 µM (72h) | nih.gov |
| Triazolo-pyridazine/-pyrimidine derivative | A549 | 1.06 ± 0.16 µM | nih.gov |
| Triazolo-pyridazine/-pyrimidine derivative | MCF-7 | 1.23 ± 0.18 µM | nih.gov |
| Triazolo-pyridazine/-pyrimidine derivative | HeLa | 2.73 ± 0.33 µM | nih.gov |
| Pyrano[3,2-c]pyridine derivative | HCT-116 | 5.2 ± 0.1 µM | ekb.eg |
| Pyrano[3,2-c]pyridine derivative | HepG-2 | 3.4 ± 0.3 µM | ekb.eg |
| Pyrano[3,2-c]pyridine derivative | MCF-7 | 1.4 ± 0.6 µM | ekb.eg |
| Pyrazinoic acid derivative | A549 | 6.11 µM | scispace.com |
| Pyrazinoic acid derivative | MCF-7 | 10.64 µM | scispace.com |
| Pyrazinoic acid derivative | HT-29 | 14.92 µM | scispace.com |
Cell Cycle Analysis and Apoptosis Induction Studies
Further investigation into the mechanism of action of these compounds has revealed their ability to induce programmed cell death (apoptosis) and interfere with the normal cell cycle progression in cancer cells.
The pyrazine derivative 2-mOPP was shown to induce apoptosis in K562 cells at its IC50 value. nih.gov This was confirmed through morphological changes observed by fluorescence microscopy, Annexin V/PI double staining, and the formation of DNA ladders. nih.gov Cell cycle analysis demonstrated that 2-mOPP caused cell cycle arrest in the G0/G1 phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov The study also found that the treatment led to decreased expression of the anti-apoptotic genes Bcl2 and Survivin. nih.gov
Another study on a promising triazolo-pyridazine/-pyrimidine derivative showed that it could remarkably induce apoptosis in A549 cells. nih.gov This compound was also found to cause cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as apoptosis inducers. nih.gov
Inhibition of Key Kinases and Signaling Pathways (e.g., CHK1, GSK3β, PDK, PI3K isozymes, mTOR, PIM-1 kinase, Aurora B kinase)
The anticancer effects of pyrido[2,3-b]pyrazine derivatives are often linked to their ability to inhibit key kinases and signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently studied target for these compounds. researchgate.net
Novel pyrazino[2,3-b] pyrazines have been described as mTOR kinase inhibitors, which are part of the mTOR/PI3K/Akt signaling pathway. nih.gov The inhibition of this pathway can be an effective strategy for treating cancer and other diseases. nih.gov Furthermore, some trisubstituted morpholinopyrimidines have been screened as PI3K inhibitors and were found to be more potent than the well-characterized PI3K inhibitor ZSTK474. mdpi.com
While specific inhibitory activity of this compound against CHK1, GSK3β, PDK, PIM-1 kinase, and Aurora B kinase is not well-documented in the available literature, the broader class of pyrazine-based compounds has shown activity against some of these targets. For instance, the optimization of a 3-substituted indazole hit compound targeting the PIM1 kinase led to the discovery of a potent PI3Kδ inhibitor. nih.gov
In Vivo Evaluation of Antitumor Efficacy
Currently, there is a lack of publicly available scientific literature detailing the in vivo evaluation of the antitumor efficacy of this compound or its direct derivatives. Further research, including animal model studies, would be necessary to determine the in vivo therapeutic potential of these compounds.
Antimicrobial Activity Assessments
In addition to their anticancer properties, pyrido[2,3-b]pyrazine derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antibacterial drugs.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhi)
A study on a new series of pyrido[2,3-b]pyrazine derivatives investigated their in vitro antibacterial activity against several bacterial strains. imist.maresearchgate.net The minimum inhibitory concentration (MIC) was determined for these compounds. One derivative, bearing two thiocarbonyl groups, exhibited notable antibacterial activity. imist.maresearchgate.net
This compound demonstrated good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with a MIC value of 0.078 mg/ml for both strains. imist.maresearchgate.net It also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi, with MIC values of 0.625 mg/ml and 1.25 mg/ml, respectively. imist.maresearchgate.net The study also noted that the presence of alkyl or aryl side-chains on the heterocyclic moiety tended to decrease the biological activity. imist.ma
Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (mg/ml) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.078 | imist.maresearchgate.net |
| Bacillus cereus | Gram-Positive | 0.078 | imist.maresearchgate.net |
| Escherichia coli | Gram-Negative | 0.625 | imist.maresearchgate.net |
| Salmonella typhi | Gram-Negative | 1.25 | imist.maresearchgate.net |
Antifungal and Antiparasitic Potential
Derivatives of the pyridopyrazine scaffold have been investigated for their potential to combat fungal and parasitic infections. While direct studies on the antifungal and antiparasitic effects of this compound are not extensively detailed in the reviewed literature, research on structurally related pyrido-fused heterocyclic systems indicates the potential of this chemical class.
Some novel pyrido[2',3':4,5]thiazolo[2,3-b]quinazolines and pyrazolo[2',3':4,5]thiazolo[2,3-b]quinazolines have demonstrated antifungal activity. nih.gov Similarly, certain pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have exhibited antifungal properties, with some compounds showing efficacy comparable to the established antifungal agent miconazole (B906) against hyphomycetes. nih.gov Furthermore, studies on a series of new pyrido[1,2-b] nih.goveurjchem.comresearchgate.nettriazine derivatives revealed that several compounds possessed notable fungicidal activity. researchgate.net
In the realm of antiparasitic research, the pyrazine core, a key component of the pyrido[2,3-b]pyrazine structure, has been a focus. The replacement of the pyridine (B92270) core in antimalarial 3,5-diaryl-2-aminopyridines with a pyrazine ring led to a novel series of analogues with potent oral antimalarial activity. mmv.org One of the leading compounds from this pyrazine series demonstrated impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values of 8.4 nM and 10 nM, respectively. mmv.org In a murine model of malaria (Plasmodium berghei), this compound was completely curative at an oral dose of 4 x 10 mg/kg. mmv.org
While these findings are promising, it is important to note that the direct antifungal and antiparasitic activities of this compound itself remain an area for further investigation. The data from related heterocyclic systems, however, suggest that the pyrido[2,3-b]pyrazine scaffold is a viable starting point for the development of new antifungal and antiparasitic agents.
Table 1: Antimalarial Activity of a 3,5-Diaryl-2-aminopyrazine Analogue
| Compound | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) | In vivo Efficacy (P. berghei) |
|---|---|---|---|
| Lead Pyrazine Analogue | 8.4 | 10 | Curative at 4 x 10 mg/kg (oral) |
Data sourced from a study on pyrazine analogues of antimalarial 3,5-diaryl-2-aminopyridines. mmv.org
Enzyme Inhibition and Modulation Studies
The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. A series of pyrido[2,3-b]pyrazine derivatives has been synthesized and evaluated for their inhibitory activity against these enzymes.
One study identified 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) as a potent dual inhibitor of both AChE and BChE, with IC50 values of 0.466 ± 0.121 μM and 1.89 ± 0.05 μM, respectively. nih.gov The study also highlighted selective inhibitors. For instance, 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) showed selective inhibition of BChE with an IC50 value of 0.583 ± 0.052 μM. nih.gov Conversely, 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) was found to be a selective inhibitor of AChE, with an IC50 value of 0.899 ± 0.10 μM. nih.gov These findings suggest that substitutions on the phenyl ring of the pyrido[2,3-b]pyrazine scaffold can modulate both the potency and selectivity of cholinesterase inhibition.
Table 2: Cholinesterase Inhibitory Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity |
|---|---|---|---|
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | 0.466 ± 0.121 | 1.89 ± 0.05 | Dual Inhibitor |
| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) | - | 0.583 ± 0.052 | BChE Selective |
| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) | 0.899 ± 0.10 | - | AChE Selective |
Data from a study on the synthesis and cholinesterase inhibition of pyrido[2,3-b]pyrazine derivatives. nih.gov
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been designed and shown to be potent and selective inhibitors of ALR2.
Many of these derivatives, which feature a substituted C2 aromatic group and a N4 acetic acid group, exhibited submicromolar IC50 values. eurjchem.com The most active compound in this series, designated as 9c, displayed an exceptionally low IC50 value of 0.009 μM. eurjchem.com Furthermore, some compounds bearing a phenolic hydroxyl substituted C2-styryl side chain demonstrated both potent ALR2 inhibition and significant antioxidant activity. eurjchem.com Compound 11i from this subset was identified as having antioxidant capabilities comparable to the well-known antioxidant Trolox. eurjchem.com These results highlight the potential of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold in developing multifunctional agents for the management of diabetic complications.
Table 3: Aldose Reductase (ALR2) Inhibitory Activity of a Potent Pyrido[2,3-b]pyrazin-3(4H)-one Derivative
| Compound | ALR2 IC50 (μM) |
|---|---|
| 9c | 0.009 |
Data from a study on pyrido[2,3-b]pyrazin-3(4H)-one derivatives as ALR2 inhibitors. eurjchem.com
Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. The viral DNA polymerase is a key target for antiviral therapies. A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed and investigated.
Several of these compounds demonstrated strong antiviral activity against HCMV, with typical EC50 values below 1 μM, along with favorable cytotoxicity profiles. researchgate.netnih.gov A particularly potent lead compound, designated as 27, was identified with an EC50 of 0.33 μM and improved aqueous solubility. researchgate.netnih.gov Further investigations revealed that select compounds from this series also possess broad-spectrum antiherpetic activity, showing efficacy against herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV). researchgate.netnih.gov
Table 4: Antiviral Activity of a Lead Pyrido[2,3-b]pyrazine HCMV Polymerase Inhibitor
| Compound | HCMV Antiviral EC50 (μM) |
|---|---|
| 27 | 0.33 |
Data from a study on novel pyrido[2,3-b]pyrazine HCMV polymerase inhibitors. researchgate.netnih.gov
Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, making them important therapeutic targets for a variety of conditions. Pyrido-fused pyrazine derivatives have been explored as inhibitors of different PDE isoforms.
A novel series of pyrido[4,3-e] nih.goveurjchem.comresearchgate.nettriazolo[4,3-a]pyrazines has been identified as potent inhibitors of PDE2. mmv.org By introducing a linear, lipophilic moiety on the meta-position of the phenyl ring attached to the triazole, selectivity for PDE2 over other isoforms like PDE10 was achieved. mmv.org One of the most potent and selective PDE2 inhibitors from this series, compound 12, exhibited a PDE2 IC50 of 3 nM. mmv.org
In a separate line of research, a new class of 2-aryl, (N8)-alkyl substituted-6-aminosubstituted pyrido[3,2-b]pyrazinones was discovered as potent and selective inhibitors of PDE5. rsc.org Optimization of a high-throughput screening hit, guided by X-ray crystallography, led to the development of these compounds which showed potent inhibition of the PDE5 enzyme. rsc.org
Table 5: PDE2 Inhibitory Activity of a Pyrido[4,3-e] nih.goveurjchem.comresearchgate.nettriazolo[4,3-a]pyrazine Derivative
| Compound | PDE2 IC50 (nM) |
|---|---|
| 12 | 3 |
Data from a study on pyrido[4,3-e] nih.goveurjchem.comresearchgate.nettriazolo[4,3-a]pyrazines as selective PDE2 inhibitors. mmv.org
Receptor Antagonism and Agonism Investigations
The interaction of small molecules with physiological receptors is a cornerstone of pharmacology. Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to act as antagonists at specific receptors.
One study focused on the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a non-selective cation channel involved in pain signaling. The replacement of a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of compound 26, which was characterized as an orally bioavailable TRPV1 antagonist with moderate brain penetration. nih.gov This compound was shown to have a significantly lower potential for the formation of reactive metabolites compared to its predecessor. nih.gov In preclinical models, compound 26 demonstrated efficacy in attenuating both carrageenan-induced thermal hyperalgesia and chronic inflammatory pain. nih.gov
These findings indicate that the pyrido[2,3-b]pyrazine scaffold can be effectively utilized to develop receptor antagonists with improved safety profiles. Further research is needed to explore the full potential of these derivatives as agonists or antagonists at other physiologically important receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain. nih.gov The development of TRPV1 antagonists is a key strategy in the search for novel analgesics. In this context, derivatives of pyrido[2,3-b]pyrazine have emerged as promising candidates.
During preclinical development of a 1,8-naphthyridine-based TRPV1 antagonist, researchers encountered issues with high levels of irreversible covalent binding. This led them to explore bioisosteric replacements for the 1,8-naphthyridine core, resulting in the discovery of a series of pyrido[2,3-b]pyrazine derivatives. nih.gov One particular compound, designated as compound 26 , demonstrated a significantly lower potential for the formation of reactive metabolites. nih.gov
Compound 26 was identified as an orally bioavailable TRPV1 antagonist with the ability to penetrate the central nervous system moderately. nih.gov In vivo studies showed that this compound was effective in attenuating carrageenan-induced thermal hyperalgesia and reducing chronic inflammatory pain in a dose-dependent manner following oral administration. nih.gov
Table 1: In Vivo Efficacy of Pyrido[2,3-b]pyrazine Derivative 26
| Preclinical Model | Effect of Compound 26 | Administration Route |
|---|---|---|
| Carrageenan-Induced Thermal Hyperalgesia (CITH) | Significant attenuation | Oral |
Histamine (B1213489) H4 Receptor (H4R) Antagonism for Inflammatory Conditions (e.g., Atopic Dermatitis)
The histamine H4 receptor (H4R) is a key target in the development of treatments for inflammatory conditions such as atopic dermatitis, a condition marked by intense itching and chronic inflammation. aimspress.com Pyrido[2,3-b]pyrazine derivatives have been investigated as potential H4R antagonists to address the limitations of current therapies. aimspress.com
A study involving quantitative structure–activity relationship (QSAR) modeling and molecular docking was conducted on a series of 33 pyridopyrazine derivatives to evaluate their potential as H4R antagonists for the treatment of atopic dermatitis. aimspress.comresearchgate.net The models developed in this study demonstrated strong predictive capabilities for the anti-inflammatory activity of these compounds. researchgate.net
Molecular docking studies revealed that these derivatives exhibit potent binding interactions with the H4 receptor, primarily through hydrophobic and hydrogen-bonding interactions. researchgate.net Notably, one compound, C11 , was identified as having the highest binding affinity, marking it as a promising candidate for further development as an anti-inflammatory agent. researchgate.net These findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold in the design of novel and effective treatments for inflammatory skin conditions. aimspress.comresearchgate.net
Table 2: QSAR and Molecular Docking Study of Pyrido[2,3-b]pyrazine Derivatives as H4R Antagonists
| Number of Compounds Studied | Therapeutic Target | Key Findings | Most Promising Compound |
|---|
DNA Interaction and Sensing Applications
Beyond their therapeutic potential, pyrido[2,3-b]pyrazine derivatives have demonstrated utility in the field of biotechnology, specifically in the development of electrochemical biosensors for DNA detection.
Electrochemical DNA Sensing Modalities
Electrochemical DNA biosensors offer a sensitive and cost-effective method for detecting specific DNA sequences. The core principle involves a conductive material coated with DNA or other biomolecules that can bind to the target DNA in a sample, causing a measurable change in the sensor's electrical properties.
Researchers have synthesized novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives and explored their application in the electrochemical sensing of DNA. These compounds have been successfully utilized for the first time in this capacity, demonstrating significant potential for DNA sensing under optimized conditions. The use of techniques like cyclic voltammetry has highlighted the advantages of this approach, including the ability to detect very low concentrations of DNA and high sensitivity to small changes in DNA concentration.
Analysis of DNA Interaction Modes (e.g., Intercalative Binding)
Understanding the mode of interaction between a compound and DNA is fundamental to its application in sensing and therapeutics. For the synthesized pyrido[2,3-b]pyrazine derivatives, cyclic voltammetry studies have been employed to elucidate the nature of their interaction with single-stranded DNA (ssDNA).
The results from these electrochemical studies indicate that the interaction of the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives with ssDNA occurs via an intercalative mode. This mode of binding, where the compound inserts itself between the base pairs of the DNA, is a key factor in the observed changes in the electrochemical signal, forming the basis of the sensing mechanism. This understanding of the interaction mode is crucial for the further design and optimization of pyrido[2,3-b]pyrazine-based DNA sensors.
Structure Activity Relationship Sar Analysis for Pyrido 2,3 B Pyrazine Compounds
Influence of Halogen Substituents (e.g., Chlorine at Position 3) on Biological Activity
The introduction of halogen atoms, such as chlorine, into a bioactive molecule can significantly modulate its physicochemical properties and, consequently, its biological activity. While direct and extensive SAR studies specifically detailing the effect of a chlorine substituent at the 3-position of the pyrido[2,3-b]pyrazine (B189457) ring are not abundantly available in the public domain, valuable insights can be drawn from studies on structurally related heterocyclic systems, such as quinoxalines.
In a study focused on quinoxaline-based ligands for the 5-HT3A receptor, the presence of a chlorine atom at the 2-position was found to be part of a compound that displayed a significant difference in binding affinity between different receptor subtypes nih.gov. Specifically, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline was identified as a ligand with an 83-fold difference in affinity for the 5-HT3A and 5-HT3AB receptors nih.gov. This highlights that a chlorine substituent can play a crucial role in conferring receptor selectivity. The study also noted that the SAR at this position is subtle, with an interplay of inductive and resonance effects potentially influencing the activity nih.gov. For instance, compounds with chlorine or bromine at this position exhibited sub-nanomolar affinities nih.gov.
Impact of Side-Chain Modifications on Potency and Selectivity
The potency and selectivity of pyrido[2,3-b]pyrazine compounds are profoundly influenced by the nature and position of their side-chain substituents. Research has demonstrated that modifications at various positions of the pyrido[2,3-b]pyrazine core can lead to significant changes in biological activity, including antiviral and anticancer effects.
A study on novel pyrido[2,3-b]pyrazine derivatives as human cytomegalovirus (HCMV) polymerase inhibitors explored the impact of substitutions at the 2-position. Replacing the proton at this position with a methoxy group resulted in a 10-fold increase in antiviral activity nih.gov. Further modifications with different 5-membered heterocyclic rings at the 2-position, such as 2-oxopyrrolidinyl, 2-oxo-1,3-oxazolidinyl, and 2-oxoimidazolidinyl, yielded compounds with sub-micromolar activity in both HCMV polymerase and antiviral assays nih.gov. This indicates that the introduction of specific heterocyclic moieties at the 2-position is a viable strategy for enhancing antiviral potency.
In the context of anticancer agents, a series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. This research highlighted the importance of the substituent at the 7-position and an unsubstituted 2-position of the pyridopyrazine core nih.gov. One of the most potent compounds from this series, compound 7n , which features a specific heteroaromatic moiety at position 7, demonstrated IC50 values of 0.09 µM and 0.15 µM for the inhibition of PC9 and PC9-ER cells, respectively nih.gov.
The following table summarizes the biological activity of selected 2-substituted pyrido[2,3-b]pyrazine derivatives against HCMV.
| Compound | R2-Substituent | HCMV Polymerase IC50 (µM) | HCMV EC50 (µM) | CC50 (µM) |
| 6 | H | 5.8 | 6.7 | >100 |
| 19 | OMe | 0.52 | 0.65 | 5.8 |
| 20 | 2-oxopyrrolidinyl | 0.61 | 0.88 | >100 |
| 21 | 2-oxo-1,3-oxazolidinyl | 0.43 | 0.64 | >100 |
| 22 | 2-oxoimidazolidinyl | 0.28 | 0.39 | >100 |
| 23 | 3-methyl-2-oxoimidazolidinyl | 0.27 | 0.35 | >100 |
| 27 | 1-amino-3-methyl-2-oxoimidazolidinyl | 0.23 | 0.33 | >100 |
This data clearly illustrates that even minor modifications to the side chains can have a dramatic effect on the biological activity and cytotoxicity of pyrido[2,3-b]pyrazine compounds.
Elucidation of Pharmacophoric Features Essential for Target Binding
Pharmacophore modeling is a critical tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyrido[2,3-b]pyrazine derivatives, pharmacophore studies have been instrumental in understanding their mechanism of action and guiding the design of more potent inhibitors.
In a study of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives as inhibitors of the Wnt/β-catenin signaling pathway, a pharmacophore model was developed for the most active compound. The model revealed that the pyrido[2,3-b]pyrazine core itself plays a crucial role, acting as both a hydrogen-bond acceptor and a hydrophobic center nih.gov. This dual functionality allows the core to establish key interactions within the binding pocket of the target protein. The arylethynyl substituent at the 3-position likely contributes to the hydrophobic interactions, further anchoring the molecule in the active site.
The essential pharmacophoric features for this class of compounds can be summarized as:
A hydrogen-bond acceptor site: Provided by the nitrogen atoms within the pyrido[2,3-b]pyrazine ring system.
A hydrophobic core: The fused aromatic ring system of the pyrido[2,3-b]pyrazine scaffold.
Additional hydrophobic and/or hydrogen bonding groups: Provided by the substituents at various positions on the core, which can be tailored to interact with specific pockets of the target protein.
Optimization Strategies for Enhanced Therapeutic Profiles
The optimization of a lead compound into a clinical candidate involves a multifaceted approach aimed at improving its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. For pyrido[2,3-b]pyrazine derivatives, several optimization strategies have been successfully employed.
One key strategy involves the modification of the core scaffold to reduce the potential for the formation of reactive metabolites. For instance, in the development of TRPV1 antagonists, a 1,8-naphthyridine (B1210474) core was replaced with a pyrido[2,3-b]pyrazine scaffold. This led to the discovery of a compound with a significantly lower potential for forming reactive metabolites, a crucial step in improving the safety profile of the drug candidate.
Another important optimization strategy is the targeted modification of side chains to enhance potency and selectivity, as discussed in section 5.2. By systematically exploring different substituents at various positions of the pyrido[2,3-b]pyrazine core, researchers can identify functionalities that lead to improved interactions with the target enzyme or receptor. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, optimization of the pyrido[2,3-b]pyrazine core led to the identification of a potential clinical candidate researchgate.net.
Furthermore, the introduction of specific chemical groups can be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for oral bioavailability. The following table presents data on the optimization of pyrido[2,3-b]pyrazine-based anticancer agents, demonstrating how structural modifications impact their inhibitory activity against different cancer cell lines.
| Compound | R7-Substituent | PC9 IC50 (µM) | PC9-ER IC50 (µM) |
| 7a | 4-morpholinophenyl | 0.28 | 0.35 |
| 7f | 1-methyl-1H-pyrazol-4-yl | 0.15 | 0.22 |
| 7n | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 0.09 | 0.15 |
These examples underscore the iterative process of lead optimization, where SAR data is used to guide the synthesis of new analogs with progressively improved therapeutic profiles. Through a combination of scaffold hopping, side-chain modification, and physicochemical property modulation, the pyrido[2,3-b]pyrazine scaffold can be effectively optimized to yield promising drug candidates for a variety of diseases.
Advanced Spectroscopic and Electronic Characterization for Research Applications
Spectroscopic Analysis for Structural Confirmation
To verify the molecular structure of synthesized 3-Chloropyrido[2,3-b]pyrazine, a combination of spectroscopic methods is utilized, each providing complementary information to build a complete structural picture.
Fourier Transform Infrared (FT-IR) Spectroscopy
Table 1: Expected FT-IR Vibrational Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C / C=N | Ring Stretching | 1600 - 1400 |
| C-H | In-plane bending | 1300 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment of the four protons on the fused ring system. The exact chemical shifts (δ) and coupling constants (J) are determined by the electron density around each proton and their spatial relationship to neighboring protons. While specific experimental data for this compound is scarce, data for related structures, such as various pyrido[2,3-b]indolizine derivatives, show aromatic protons in the range of δ 6.6 to 9.0 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, seven distinct signals would be expected. The carbon atom bonded to the chlorine (C-3) would likely be shifted downfield. Data for related benzylaminopyrazine-2-carboxamides show aromatic carbons in the range of δ 126 to 155 ppm, with the carbonyl carbon appearing further downfield at ~169 ppm. mdpi.com The specific shifts for this compound would be crucial for confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₄ClN₃), the expected exact mass is approximately 165.01 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic peak (M+2) at a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. While specific fragmentation data is not available for this exact molecule, predicted data for the related 3-chloro-2-methylpyrido[2,3-b]pyrazine (B2385149) shows an expected [M+H]⁺ peak at m/z 180.03230. uni.lu The fragmentation of the parent ion would likely involve the loss of chlorine and subsequent cleavage of the pyrazine (B50134) or pyridine (B92270) ring.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For aromatic heterocyclic systems like pyrazine and its derivatives, the spectra typically show transitions such as π → π* and n → π. researchgate.netnist.gov The π → π transitions are usually high-energy and result in strong absorption bands, while the n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are of lower energy and weaker intensity. The specific absorption maxima (λ_max) are sensitive to the molecular structure and solvent polarity. While a dedicated UV-Vis spectrum for this compound is not detailed in the available literature, studies on related pyrazine derivatives provide insight into their electronic behavior. researchgate.net The introduction of the fused pyridine ring and the chloro-substituent is expected to modulate the energies of these transitions.
Evaluation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field.
The pyrido[2,3-b]pyrazine (B189457) core is a component of molecules that have been investigated for their NLO properties. rsc.org Research on various pyrazine derivatives has shown that the strategic placement of electron-donating and electron-accepting groups can lead to significant second- and third-order NLO responses. researchgate.netupce.czrsc.org
For instance, computational studies using Density Functional Theory (DFT) on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been performed to calculate their NLO properties. For one such derivative (compound 7 in the study by Yaqub et al.), the calculated average polarizability (⟨α⟩), first hyperpolarizability (β_tot), and second hyperpolarizability (⟨γ⟩) were found to be 3.90 × 10⁻²³, 15.6 × 10⁻³⁰, and 6.63 × 10⁻³⁵ esu, respectively. rsc.org These studies indicate that the pyrido[2,3-b]pyrazine framework can contribute effectively to creating materials with remarkable NLO responses. rsc.org While these values are for a more complex derivative, they highlight the potential of the core structure. The presence of the chlorine atom in this compound, being an electron-withdrawing group, would influence the intramolecular charge transfer characteristics and thus its specific NLO properties. Further experimental and theoretical studies on this compound itself are needed to quantify its NLO response.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazine |
| N-(pyridin-2-yl)pyrazine-2-carboxamide |
| Pyrido[2,3-b]indolizine |
| Benzylaminopyrazine-2-carboxamide |
Future Directions and Translational Prospects in Pyrido 2,3 B Pyrazine Research
Design and Synthesis of Next-Generation Pyrido[2,3-b]pyrazine (B189457) Derivatives
The foundation of future advancements in pyrido[2,3-b]pyrazine research lies in the innovative design and efficient synthesis of novel derivatives. A key intermediate in this endeavor is 3-Chloropyrido[2,3-b]pyrazine , which serves as a versatile building block for creating diverse libraries of compounds. The reactivity of the chlorine atom at the 3-position allows for the introduction of a wide array of substituents through various modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are pivotal in this context. The Suzuki coupling enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the derivatives. Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the incorporation of diverse amine functionalities, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. ikm.org.my
The synthesis of next-generation derivatives also involves multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov This approach is highly efficient and aligns with the principles of green chemistry. Furthermore, the exploration of different substitution patterns on the pyrido[2,3-b]pyrazine core is essential for fine-tuning the biological activity and selectivity of these compounds.
Exploration of Novel Biological Targets and Disease Areas
While much of the research on pyrido[2,3-b]pyrazine derivatives has focused on their anticancer properties, particularly as kinase inhibitors, there is a growing interest in exploring their potential against a broader range of biological targets and in different disease areas.
Oncology: The primary focus remains on the development of potent and selective kinase inhibitors. Pyrido[2,3-b]pyrazine-based compounds have shown significant promise as inhibitors of various kinases, including:
Fibroblast Growth Factor Receptors (FGFRs): Several studies have reported the discovery of potent FGFR inhibitors with the pyrido[2,3-b]pyrazine scaffold, which are being investigated for the treatment of various cancers. researchgate.netresearchgate.net
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Human Epidermal Growth Factor Receptor 2 (HER-2): Dual inhibitors of VEGFR-2 and HER-2 have been developed, showing potential in targeting angiogenesis and tumor cell proliferation. mdpi.com
Pim-1 Kinase: Pyrido[2,3-d]pyrimidine (B1209978) derivatives, structurally related to pyrido[2,3-b]pyrazines, have been identified as potent inhibitors of Pim-1 kinase, a promising target in oncology. rsc.org
Epidermal Growth Factor Receptor (EGFR): Novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type and mutant forms of EGFR. nih.gov
Beyond Oncology: The therapeutic potential of pyrido[2,3-b]pyrazine derivatives extends beyond cancer.
Pain Management: A notable example is the discovery of pyrido[2,3-b]pyrazine-based antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics. nih.gov
Wnt/β-catenin Pathway Inhibition: Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in various diseases, including cancer and developmental disorders. nih.gov
Neurodegenerative Diseases: While direct evidence is emerging, the modulation of kinase pathways by pyrido[2,3-b]pyrazine derivatives suggests their potential in neurodegenerative diseases where kinase dysregulation is a known factor.
The exploration of these and other novel targets will be crucial for expanding the therapeutic applications of this important class of compounds.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of pyrido[2,3-b]pyrazine derivatives. These computational tools can significantly accelerate the drug discovery process by identifying promising candidates and predicting their biological activities and physicochemical properties.
In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets is a powerful approach to identify novel hits. Molecular docking studies are instrumental in predicting the binding modes of pyrido[2,3-b]pyrazine derivatives within the active site of a target protein, providing insights into the key interactions that govern their inhibitory activity. ikm.org.mymdpi.comits.ac.id For instance, docking studies have been successfully employed to understand the binding of pyrido[2,3-b]pyrazine derivatives to the KRAS protein. ikm.org.my
Pharmacophore Mapping and 3D-QSAR: Pharmacophore modeling helps in identifying the essential structural features required for biological activity. This information is then used to design new molecules with improved potency and selectivity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a quantitative correlation between the 3D structural features of molecules and their biological activities, enabling the prediction of the activity of novel compounds. nih.gov
While specific applications of advanced AI and ML algorithms to the pyrido[2,3-b]pyrazine scaffold are still emerging, the successful application of these techniques to related pyrazine (B50134) and pyridopyrimidine systems demonstrates their immense potential. researchgate.net These computational approaches will be invaluable in navigating the vast chemical space of possible pyrido[2,3-b]pyrazine derivatives to identify the most promising candidates for further development.
Preclinical Development and Lead Optimization of Promising Candidates
The translation of promising pyrido[2,3-b]pyrazine derivatives from bench to bedside requires rigorous preclinical development and lead optimization. This phase focuses on improving the drug-like properties of the initial hits to identify a clinical candidate.
Lead Optimization: The process of lead optimization involves systematically modifying the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For example, in the development of pyrido[2,3-b]pyrazine-based TRPV1 antagonists, lead optimization efforts led to a compound with reduced potential for the formation of reactive metabolites and improved oral bioavailability. nih.gov Similarly, the optimization of pyrido[2,3-b]pyrazine-based FGFR inhibitors has been a key focus, with researchers aiming to improve their efficacy and safety profiles. researchgate.netresearchgate.net
Pharmacokinetic and In Vivo Studies: Preclinical development involves a comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. In vivo studies in animal models are crucial to assess the efficacy and safety of the compounds in a physiological setting. For instance, in vivo studies have demonstrated the ability of a pyrido[2,3-b]pyrazine-based TRPV1 antagonist to significantly attenuate inflammatory pain. nih.gov
The data gathered during preclinical development is essential for filing an Investigational New Drug (IND) application and initiating clinical trials in humans. The continued application of advanced synthetic, computational, and biological evaluation techniques will undoubtedly lead to the successful development of novel pyrido[2,3-b]pyrazine-based therapeutics for a range of human diseases.
Q & A
Q. What are the standard synthetic routes for 3-chloropyrido[2,3-b]pyrazine, and how can reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like 2-chloro-3-nitropyrazine with pyrrole derivatives. A common method uses POCl₃ and pyridine under solvent-free conditions for chlorination, achieving ~94% yield (e.g., 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine synthesis) . Key factors include temperature control (e.g., 138–140°C for crystallization) and stoichiometric ratios. Alternative routes involve Sonogashira coupling or Suzuki-Miyaura cross-coupling for functionalized derivatives .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is critical. For example, monoclinic crystal structures (space group P21/c) with lattice parameters a = 7.0026 Å, b = 13.0291 Å, and c = 11.0955 Å confirm fused pyrrole-pyrazine systems . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify purity and substituent positions, as seen in derivatives like 3-(2-thienyl)pyrido[2,3-b]pyrazine .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit anticancer activity via fibroblast growth factor receptor (FGFR) inhibition, where the pyrazine nitrogen forms hydrogen bonds with FGFR1’s hinge region . Antimicrobial properties are also reported, though structure-activity relationships (SARs) depend on substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Regioselective iodination or bromination often fails due to competing degradation pathways. For example, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine degrades before iodination, necessitating optimized trapping agents or protective groups . Computational modeling (e.g., DFT) predicts reactive sites, while metal-free annulation methods improve selectivity for dipyrrolopyrazine derivatives .
Q. What methodologies resolve contradictions in reported biological activity data for pyrrolopyrazine derivatives?
Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., pH, temperature) or impurities. For FGFR inhibitors, orthogonal validation using kinase profiling panels and cellular thermal shift assays (CETSA) is recommended . Dose-response studies in animal models (e.g., identifying LD₅₀ and therapeutic windows) further clarify efficacy-toxicity trade-offs .
Q. How can photophysical properties of this compound be tuned for optoelectronic applications?
Substituting electron-donor groups (e.g., morpholine) extends conjugation, shifting emission from blue to red (λₑₘ = 450–650 nm). Thermally activated delayed fluorescence (TADF) is achieved by twisting donor-acceptor dyads (e.g., dihydrophenazasiline-pyrido[2,3-b]pyrazine), yielding high photoluminescence quantum yields (PLQY >20%) for OLEDs . Time-resolved spectroscopy and cyclic voltammetry correlate HOMO-LUMO gaps with device efficiency .
Q. What strategies improve metabolic stability and subcellular targeting of this compound-based therapeutics?
Deuteration at metabolically labile sites (e.g., C-7) reduces oxidative clearance. Subcellular localization is enhanced by conjugating mitochondrial (e.g., triphenylphosphonium) or nuclear targeting motifs . Pharmacokinetic studies in murine models using LC-MS/MS quantify tissue distribution and half-life extension .
Methodological Guidelines
- Synthetic Optimization : Use Pd(PPh₃)₂Cl₂/CuI catalysts for Sonogashira couplings in THF/Et₃N at RT . For chlorination, POCl₃/pyridine (1:1 molar ratio) under reflux ensures complete conversion .
- Structural Analysis : Employ single-crystal XRD (CCDC deposition) and 2D NMR (COSY, HSQC) to resolve regiochemical ambiguities .
- Biological Assays : Pair in vitro FGFR inhibition (IC₅₀) with in vivo xenograft models (e.g., NCI-H460 tumors) to validate antitumor efficacy .
- Computational Tools : Gaussian09 for HOMO-LUMO calculations or AutoDock for docking studies to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
